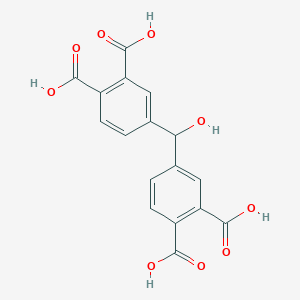
4,4'-(Hydroxymethylene)di(benzene-1,2-dicarboxylic acid)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4’-(Hydroxymethylene)di(benzene-1,2-dicarboxylic acid) is a complex organic compound characterized by the presence of two benzene rings, each substituted with carboxylic acid groups and connected via a hydroxymethylene bridge
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-(Hydroxymethylene)di(benzene-1,2-dicarboxylic acid) typically involves the reaction of benzene-1,2-dicarboxylic acid derivatives with formaldehyde under acidic conditions. The reaction proceeds through the formation of a hydroxymethylene bridge linking the two benzene rings. The reaction conditions often include:
Temperature: Moderate temperatures (50-70°C)
Catalysts: Acidic catalysts such as sulfuric acid or hydrochloric acid
Solvents: Polar solvents like water or methanol
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process parameters are optimized to maximize the efficiency of the reaction while minimizing by-products.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxymethylene bridge, leading to the formation of carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or aldehydes.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene rings, allowing for further functionalization.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Substitution Reagents: Halogens, nitrating agents
Major Products:
Oxidation: Formation of benzene-1,2-dicarboxylic acid derivatives
Reduction: Formation of benzyl alcohol or benzaldehyde derivatives
Substitution: Formation of halogenated or nitrated benzene derivatives
科学的研究の応用
4,4’-(Hydroxymethylene)di(benzene-1,2-dicarboxylic acid) has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers, resins, and other advanced materials.
作用機序
The mechanism of action of 4,4’-(Hydroxymethylene)di(benzene-1,2-dicarboxylic acid) involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxymethylene bridge and carboxylic acid groups play crucial roles in binding to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction pathways.
類似化合物との比較
- Phthalic Acid (Benzene-1,2-dicarboxylic acid)
- Isophthalic Acid (Benzene-1,3-dicarboxylic acid)
- Terephthalic Acid (Benzene-1,4-dicarboxylic acid)
Comparison:
- Structural Differences: Unlike phthalic, isophthalic, and terephthalic acids, 4,4’-(Hydroxymethylene)di(benzene-1,2-dicarboxylic acid) contains a hydroxymethylene bridge connecting two benzene rings.
- Unique Properties: The presence of the hydroxymethylene bridge imparts unique chemical reactivity and potential for forming complex molecular architectures.
- Applications: While phthalic, isophthalic, and terephthalic acids are primarily used in the production of polymers and resins, 4,4’-(Hydroxymethylene)di(benzene-1,2-dicarboxylic acid) has broader applications in scientific research and potential therapeutic uses.
特性
CAS番号 |
13505-74-3 |
|---|---|
分子式 |
C17H12O9 |
分子量 |
360.3 g/mol |
IUPAC名 |
4-[(3,4-dicarboxyphenyl)-hydroxymethyl]phthalic acid |
InChI |
InChI=1S/C17H12O9/c18-13(7-1-3-9(14(19)20)11(5-7)16(23)24)8-2-4-10(15(21)22)12(6-8)17(25)26/h1-6,13,18H,(H,19,20)(H,21,22)(H,23,24)(H,25,26) |
InChIキー |
HEMZTIADFYSOBN-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1C(C2=CC(=C(C=C2)C(=O)O)C(=O)O)O)C(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




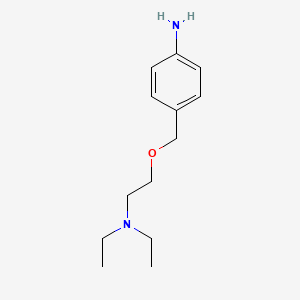
![Tert-butyl 2-[[2-[[2-[(2-nitrophenyl)sulfanylamino]-3-tritylsulfanylpropanoyl]amino]-3-phenylpropanoyl]amino]acetate](/img/structure/B14712815.png)
![Tributyl[(3,3-dimethylbut-1-EN-2-YL)oxy]stannane](/img/structure/B14712817.png)
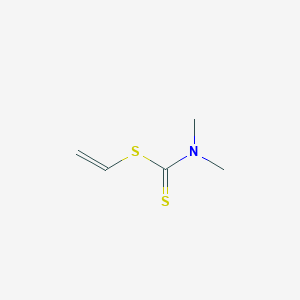


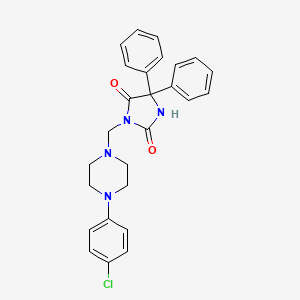
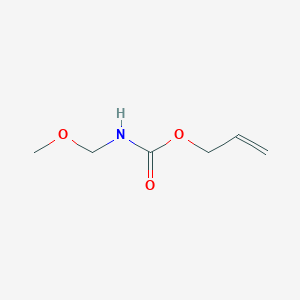
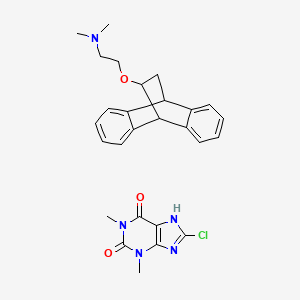

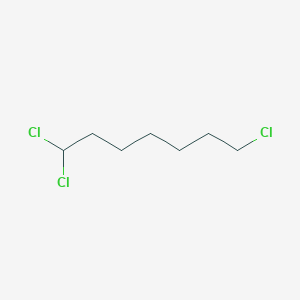
![Acetic acid;[4-[cyclooctylidene-(4-hydroxyphenyl)methyl]phenyl] acetate](/img/structure/B14712873.png)
